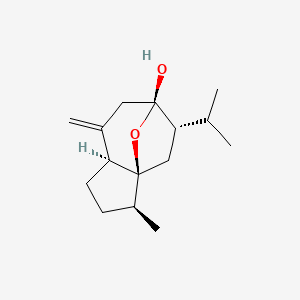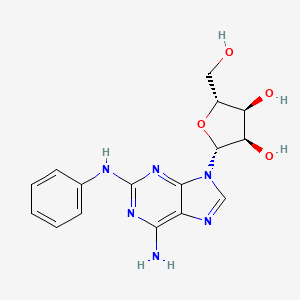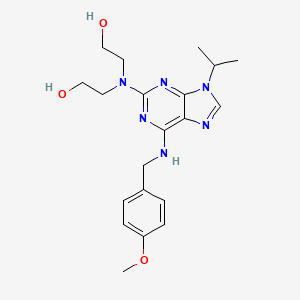
Kongorot
Übersicht
Beschreibung
Congo red is an organic compound known as the sodium salt of 3,3′-([1,1′-biphenyl]-4,4′-diyl)bis(4-aminonaphthalene-1-sulfonic acid). It is an azo dye that was first synthesized in 1883 by Paul Böttiger. Congo red is water-soluble, yielding a red colloidal solution, and its solubility is greater in organic solvents. Historically, it was used in the textile industry, but its use has declined due to its carcinogenic properties .
Wissenschaftliche Forschungsanwendungen
Kongo Rot hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Histologische Färbung: Es wird verwendet, um Amyloidfibrillen in histologischen Proben zu färben und bietet ein diagnostisches Werkzeug für Amyloidose.
Biodegradation Studien: Es wird verwendet, um die Biodegradation von Farbstoffen durch Mikroorganismen zu untersuchen, was Einblicke in die Umweltverschmutzung und Sanierung liefert.
5. Wirkmechanismus
Der Wirkmechanismus von Kongo Rot beinhaltet seine Fähigkeit, sich in wässrigen und organischen Lösungen zu aggregieren. Diese Aggregation wird durch hydrophobe Wechselwirkungen zwischen den aromatischen Ringen der Farbstoffmoleküle angetrieben, was zu einem π–π-Stacking-Phänomen führt . In biologischen Systemen bindet Kongo Rot durch diese Wechselwirkungen an Amyloidfibrillen, wodurch sie unter polarisiertem Licht sichtbar gemacht werden .
Wirkmechanismus
Target of Action
Congo Red is a direct diazo dye primarily used for staining amyloid in tissue sections . Its primary targets are the misfolded proteins deposited in amyloidosis . These proteins play a crucial role in several diseases, including primary amyloidosis, amyloid light chain (AL) seen in plasma cell dyscrasias, and amyloid A (AA) associated with inflammatory conditions .
Mode of Action
Congo Red forms complexes with these misfolded proteins . The interaction between Congo Red and its targets is characterized by the linearity of the dye molecule and the β-pleated sheet configuration of the proteins . This interaction results in a change in the optical reactivity under polarized light, described as apple green birefringence .
Biochemical Pathways
The biochemical pathway affected by Congo Red involves the abnormal folding of proteins. A key event in the development of AL amyloidosis is the change in the secondary or tertiary structure of an abnormal monoclonal light chain, which results in an unstable conformation . This conformational change leads to the abnormal folding of the light chain, rich in β leaves, which assemble into monomers that stack together to form amyloid fibrils .
Pharmacokinetics
It’s known that congo red is water-soluble, yielding a red colloidal solution; its solubility is greater in organic solvents . This property may influence its bioavailability and distribution in the body.
Result of Action
The result of Congo Red’s action is the staining of amyloid in tissue sections, allowing for the evaluation of the presence and extent of amyloidosis in different organs . This staining is considered the gold standard for the demonstration of amyloid in tissue sections .
Action Environment
The action of Congo Red can be influenced by environmental factors. For instance, the efficiency of Congo Red in degrading Congo Red wastewater was found to be optimal at pH 7 and 37 °C . Furthermore, the presence of other substances, such as carbon nanotubes and silver, can enhance the performance of Congo Red in photocatalytic treatment of Congo Red wastewater .
Biochemische Analyse
Biochemical Properties
Congo red has been associated with specific binding to β-1,3-glucans, which blocks cell wall polysaccharide synthesis This interaction with β-1,3-glucans suggests that Congo red may interact with enzymes involved in polysaccharide synthesis
Cellular Effects
Congo red has been shown to have effects on various types of cells. For instance, in the fungus Aspergillus fumigatus, Congo red exposure leads to the formation of abnormal, distorted, swollen conidia, referred to as Quasimodo cells . These cells absorb more Congo red than the germinating conidia of sensitive or parental strains . This suggests that Congo red can influence cell function and potentially impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Congo red’s action is not fully understood. It is known that Congo red has a propensity to aggregate in aqueous and organic solutions. The proposed mechanisms suggest hydrophobic interactions between the aromatic rings of the dye molecules, leading to a π–π stacking phenomenon .
Temporal Effects in Laboratory Settings
Long-term incubation with Congo red has led to the discovery of a new Congo red-induced growth effect, called Drug Induced Growth Stimulation (DIGS), since the growth of one of them could be stimulated after recovery from Congo red stress . This suggests that the effects of Congo red on cellular function can change over time in laboratory settings.
Dosage Effects in Animal Models
It is known that Congo red and its metabolites can be toxic , suggesting that high doses could potentially have adverse effects.
Subcellular Localization
A study has suggested that Congo red and the c-di-GMP synthetase DgcK establish a spatially close signal-effector cluster at the membrane This suggests that Congo red may localize to the membrane in cells
Vorbereitungsmethoden
Kongo Rot wird durch Azokupplung des Bis(diazonium)derivats von Benzidin mit Naphthionsäure synthetisiert . Die Reaktion beinhaltet die folgenden Schritte:
Diazotierung: Benzidin wird mit Salpetriger Säure behandelt, um das Bis(diazonium)salz zu bilden.
Kupplung: Das Bis(diazonium)salz wird dann unter alkalischen Bedingungen mit Naphthionsäure gekoppelt, um Kongo Rot zu bilden.
Industrielle Produktionsmethoden folgen ähnlichen Schritten, werden aber zur Herstellung größerer Mengen hochskaliert. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten.
Analyse Chemischer Reaktionen
Kongo Rot unterliegt verschiedenen Arten chemischer Reaktionen:
Oxidation: Kongo Rot kann durch starke Oxidationsmittel oxidiert werden, was zum Abbau der Azobindungen führt.
Reduktion: Unter reduzierenden Bedingungen können die Azobindungen in Kongo Rot gespalten werden, was zur Bildung von aromatischen Aminen führt.
Substitution: Kongo Rot kann elektrophilen Substitutionsreaktionen unterliegen, bei denen die aromatischen Ringe durch verschiedene Elektrophile substituiert werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Wasserstoffperoxid für die Oxidation, Natriumdithionit für die Reduktion und verschiedene Elektrophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Kongo Rot ist unter den Azofarbstoffen aufgrund seiner spezifischen Struktur und Eigenschaften einzigartig. Ähnliche Verbindungen sind:
- Kongo Rubin, Kongo Korinth, Brillant Kongo, Kongo Orange, Kongo Braun und Kongo Blau : Weitere Farbstoffe, die unter dem Namen „Kongo“ vermarktet werden, wobei jeder seine eigenen Farben und Anwendungen hat .
Sirius Rot F3B: Wird häufig als Ersatz für Kongo Rot in der biologischen Färbung verwendet.
Thioflavin S: Ein weiterer Farbstoff, der zur Färbung von Amyloidfibrillen verwendet wird.
Die Einzigartigkeit von Kongo Rot liegt in seinen spezifischen Bindungseigenschaften und seiner historischen Bedeutung als einer der ersten synthetischen Farbstoffe, die in der Textilindustrie eingesetzt wurden.
Eigenschaften
CAS-Nummer |
573-58-0 |
|---|---|
Molekularformel |
C32H24N6NaO6S2 |
Molekulargewicht |
675.7 g/mol |
IUPAC-Name |
disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C32H24N6O6S2.Na/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)37-35-21-13-9-19(10-14-21)20-11-15-22(16-12-20)36-38-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)34;/h1-18H,33-34H2,(H,39,40,41)(H,42,43,44); |
InChI-Schlüssel |
VHDJUIBOMRHIST-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N)S(=O)(=O)O.[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N)S(=O)(=O)O.[Na] |
Aussehen |
Solid powder |
Color/Form |
BROWNISH-RED POWDER; IN WATER YELLOWISH-RED & IN ETHANOL ORANGE |
melting_point |
>360 °C |
| 573-58-0 | |
Physikalische Beschreibung |
Red to red-brown solid; [ChemIDplus] Yellowish-red in water or orange in ethanol; [HSDB] |
Piktogramme |
Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Sol in ethanol; very slightly sol in acetone; practically insol in ether 1 G SOL IN ABOUT 30 ML WATER 10 mg/ml in 2-methoxyethanol; 1.0 mg/ml in ethanol In water= 1.16X10+5 mg/l at 25 °C |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Congo Red Red, Congo |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]phenol](/img/structure/B1669342.png)



![(3S)-4-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-4-oxo-3-(2-propylpentanoylamino)butanoic acid](/img/structure/B1669350.png)





